

"Methyl diacetoxy-6-gingerdiol" spectroscopic data (NMR, MS)

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Compound of Interest

Compound Name: Methyl diacetoxy-6-gingerdiol

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In-Depth Technical Guide on Methyl Diacetoxy-6-Gingerdiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and relevant biological pathways associated with **methyl diacetoxy-6-gingerdiol**, a naturally occurring compound found in the rhizomes of Zingiber officinale (ginger).[1][2] This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

While comprehensive 1H and 13C NMR data for **methyl diacetoxy-6-gingerdiol** are not readily available in the surveyed scientific literature, mass spectrometry data has been reported, providing valuable insights into its molecular structure and fragmentation patterns.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of natural products. The data presented below for **methyl diacetoxy-6-gingerdiol** was obtained using tandem mass spectrometry (MS/MS).



lon	m/z	Description
[M+Na]+	417.2227	Sodium adduct of the parent molecule.
[M+H–CH₃COOH]+	335.2210	Fragment resulting from the loss of one acetic acid molecule.
[M+H–2CH₃COOH]+	275.1911	Fragment resulting from the loss of two acetic acid molecules.
-	177.0900	Characteristic fragment ion.
-	151.0747	Characteristic fragment ion.
-	137.0588	Characteristic fragment ion.



Data sourced from a study on the chemical signatures of water extract of Zingiber officinale Rosc.[3]

Experimental Protocols

The following protocols provide a framework for the isolation and synthesis of **methyl diacetoxy-6-gingerdiol**. While a specific, detailed protocol for this compound is not extensively documented, these methods are based on established procedures for related gingerols and gingerdiols.[4][5]

Isolation of Methyl Diacetoxy-6-Gingerdiol from Zingiber officinale

This protocol outlines the extraction and purification of **methyl diacetoxy-6-gingerdiol** from dried ginger rhizomes.



1. Extraction of Crude Oleoresin:

 Materials: Dried and powdered ginger rhizomes, Dichloromethane (CH₂Cl₂), Soxhlet apparatus, Rotary evaporator, Filter paper.

Procedure:

- A sample of finely powdered ginger rhizomes (e.g., 500 g) is placed in a cellulose thimble within a Soxhlet apparatus.[4]
- Dichloromethane (2.5 L) is used as the extraction solvent.[4]
- The extraction is carried out for 8-12 hours, or until the solvent running through the siphon is clear.[4]
- The resulting extract is filtered to remove any solid plant material.[4]
- The solvent is removed under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude ginger oleoresin.[4]

2. Chromatographic Purification:

Materials: Silica gel, Hexane, Ethyl acetate (EtOAc), Thin-layer chromatography (TLC) plates, Chromatography column.

Procedure:

- The crude oleoresin is subjected to silica gel column chromatography.
- A step-wise gradient elution is performed, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
- Fractions are collected and monitored by TLC, with visualization under UV light.[4]
- Fractions containing the compound of interest, which is expected to be in the mid-to-high polarity range, are pooled.[4]
- The solvent is evaporated from the pooled fractions to yield a semi-purified extract.



- 3. Preparative High-Performance Liquid Chromatography (HPLC):
- Materials: Preparative HPLC system with a C18 column, Acetonitrile, Water, Formic acid.
- Procedure:
 - The semi-purified extract is further purified by preparative HPLC.
 - A gradient of acetonitrile and water, often with 0.1% formic acid, is used as the mobile phase.[4]
 - The elution is monitored at approximately 280 nm.[4]
 - The peak corresponding to methyl diacetoxy-6-gingerdiol is collected.
 - The solvent is removed from the collected fractions to yield the pure compound.

Synthesis of Methyl Diacetoxy-6-Gingerdiol

A plausible synthetic route to **methyl diacetoxy-6-gingerdiol** involves the methylation of a suitable gingerdiol precursor followed by acetylation. A general synthesis for the related diacetoxy-6-gingerdiol starts from 6-gingerol.[5]

- 1. Reduction of a Methylated Gingerol Precursor:
- Materials: A methylated analog of 6-gingerol, Sodium borohydride (NaBH₄), Ethanol or Methanol.
- Procedure:
 - The methylated gingerol is dissolved in ethanol or methanol.
 - The solution is cooled to 0°C in an ice bath.
 - Sodium borohydride is added portion-wise to reduce the keto group to a hydroxyl group, forming a methylated gingerdiol.
- 2. Acetylation of the Methylated Gingerdiol:



- Materials: The synthesized methylated gingerdiol, Acetic anhydride, Pyridine.
- Procedure:
 - The methylated gingerdiol is dissolved in pyridine.
 - Acetic anhydride is added, and the reaction is stirred, typically at room temperature, to facilitate the acetylation of the hydroxyl groups.
 - The reaction progress is monitored by TLC.
 - Upon completion, the reaction is worked up, and the crude product is purified by column chromatography to yield methyl diacetoxy-6-gingerdiol.

Signaling Pathways and Biological Activity

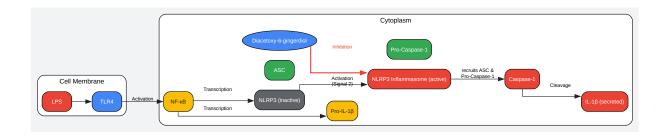
Research on the biological activity of ginger-derived compounds has revealed significant antiinflammatory properties. While studies on **methyl diacetoxy-6-gingerdiol** are limited, the closely related compound, diacetoxy-6-gingerdiol, has been shown to be a potent inhibitor of the NLRP3 inflammasome pathway.[4][6]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines such as IL-1 β and IL-18.[7] Dysregulation of this pathway is associated with a variety of inflammatory diseases.[7] Diacetoxy-6-gingerdiol has been demonstrated to inhibit this pathway, suggesting a potential therapeutic application for inflammatory conditions.[4][7][8]

Below is a diagram illustrating the inhibitory effect of diacetoxy-6-gingerdiol on the IL-1 β -mediated NLRP3 inflammasome pathway.





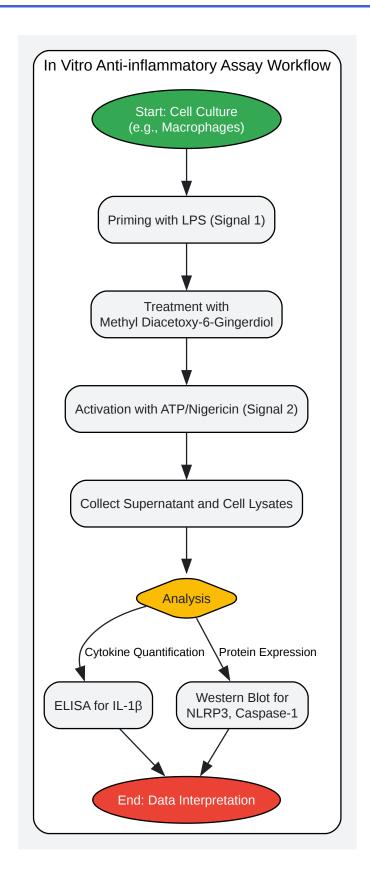
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Caption: Inhibition of the NLRP3 inflammasome pathway by diacetoxy-6-gingerdiol.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a general workflow for evaluating the anti-inflammatory effects of compounds like **methyl diacetoxy-6-gingerdiol**.





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Caption: A generalized experimental workflow for assessing NLRP3 inflammasome inhibition.



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